[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone
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Overview
Description
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a piperidine ring, and an oxirane (epoxide) group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the oxirane group via epoxidation reactions using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typical reagents.
Major Products
Diols: From the oxidation of the oxirane group.
Reduced Benzothiazole Derivatives: From the reduction of the benzothiazole ring.
Substituted Piperidine Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The benzothiazole ring may interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Benzothiazolyl)-1-piperidinyl]-(oxiran-2-yl)methanone
- [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)ethanone
Uniqueness
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-9-19-12)17-7-3-4-10(8-17)14-16-11-5-1-2-6-13(11)20-14/h1-2,5-6,10,12H,3-4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGESUHSRRQOVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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